molecular formula C19H23BrN4O4 B8475010 tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate

Cat. No.: B8475010
M. Wt: 451.3 g/mol
InChI Key: UTJNDRVWFDBDKX-UHFFFAOYSA-N
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Description

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butyl ester, a brominated pyridine, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

Chemical Reactions Analysis

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H23BrN4O4

Molecular Weight

451.3 g/mol

IUPAC Name

tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C19H23BrN4O4/c1-19(2,3)28-18(26)24-10-14(11-24)27-13-5-6-16(21-8-13)22-15-7-12(20)9-23(4)17(15)25/h5-9,14H,10-11H2,1-4H3,(H,21,22)

InChI Key

UTJNDRVWFDBDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL round-bottomed flask equipped with a reflux condenser was charged with 206c (950 mg, 3.6 mmol), XantPhos (125 mg, 0.29 mmol), Pd2dba3 (260 mg, 0.29 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.03 g, 3.9 mmol), Cs2CO3 (1.8 g, 7.2 mmol), and 1,4-dioxane (20 mL). The system was evacuated and refilled with N2. It was then heated at reflux for 2 h. After the completion of the reaction, the mixture was filtered off and washed with methanol (100 mL). The combined filtrate was evaporated in vacuo and the residue was purified on reverse-phase Combiflash to afford 206d (1.46 g, 90%). MS-ESI: [M+H]+ 451.
Name
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

Name
CCN1CC(c2ccc(Nc3cc(Br)cn(C)c3=O)nc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Using the same procedure as described for the preparation of 250a, reaction of 251b (1.01 g, 3.80 mmol) with 3,5-dibromo-1-methylpyridin-2(1H)-one (1.01 g, 3.80 mmol) afforded an 81% yield (1.40 mg) of 251c as a brown solid: mp 120-121° C.; 1H NMR (500 MHz, DMSO-d6) d 8.70 (s, 1H), 8.57 (d, 1H, J=2.5 Hz), 7.86 (d, 1H, J=3.0 Hz), 7.48 (d, 1H, J=2.5 Hz), 7.35 (d, 1H, J=9.0 Hz), 7.28 (m, 1H), 4.95 (m, 1H), 4.3 (m, 2H), 3.80 (m, 2H), 3.50 (s, 3H), 1.38 (s, 9H); MS (ESI+) m/z 452.3 (M+H).
Name
250a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Yield
81%

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